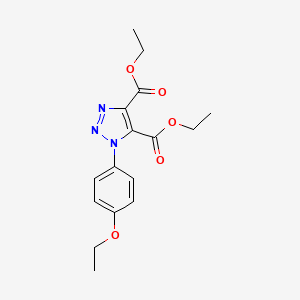

diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Descripción

Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields.

Propiedades

IUPAC Name |

diethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-22-12-9-7-11(8-10-12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZYTHYRONATHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:

-

Formation of the Triazole Ring: : The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the 1,2,3-triazole ring. This reaction involves the cycloaddition of an azide with an alkyne. For this compound, the azide precursor can be synthesized from 4-ethoxyphenylamine through diazotization followed by azidation.

-

Esterification: : The triazole intermediate is then subjected to esterification with diethyl oxalate under acidic or basic conditions to introduce the diethyl ester groups at the 4 and 5 positions of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper(I) salts can be employed to enhance the cycloaddition reaction, and automated systems can be used to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

-

Reduction: : Reduction of the triazole ring can yield dihydrotriazole derivatives, which may have different chemical properties and applications.

-

Substitution: : The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been investigated for its ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Case Study : A study demonstrated that triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) . This suggests that compounds like this compound could serve as effective agents in cancer therapy.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Research indicates that certain derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | S. aureus | 18 |

This data underscores the compound's potential as an antimicrobial agent in clinical settings.

Fungicidal Activity

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes and inhibit spore germination.

Case Study : A study reported that triazole derivatives significantly reduced fungal growth in crops affected by Fusarium species. The application of this compound resulted in a 70% reduction in disease severity when applied at appropriate concentrations .

Coordination Chemistry

This compound has been explored for its coordination properties with transition metals. These complexes can exhibit unique electronic and magnetic properties suitable for various applications.

Data Table: Coordination Complexes Formed with Triazole Derivatives

| Metal Ion | Complex Formation | Observed Property |

|---|---|---|

| Nickel | [Ni(dppe)(triazole)] | Enhanced conductivity |

| Palladium | [Pd(dppe)(triazole)] | Catalytic activity |

These findings point towards the potential use of this compound in developing new materials with tailored properties for electronics and catalysis.

Mecanismo De Acción

The mechanism of action of diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other molecular targets, influencing biological pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

Diethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Contains a chlorine atom on the phenyl ring.

Diethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Features a nitro group on the phenyl ring.

Uniqueness

Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity

Actividad Biológica

Diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a triazole ring attached to a phenyl group with ethoxy substitution. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole derivatives .

Antimicrobial Activity

Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when cells were stimulated with lipopolysaccharides (LPS) . The reduction in cytokine levels suggests potential applications in treating inflammatory diseases.

Antiproliferative Activity

In cancer research, derivatives of triazoles have been investigated for their antiproliferative effects. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that at higher concentrations (100 µg/mL), this compound can decrease cell viability significantly compared to control groups .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed that it inhibited bacterial growth effectively compared to standard antibiotics .

- Anti-inflammatory Response : In another investigation focusing on cytokine release in PBMC cultures stimulated by LPS and phytohemagglutinin (PHA), this compound significantly suppressed TNF-α production by up to 60% at optimal concentrations .

Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Tested |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | 50 µg/mL |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | Up to 100 µg/mL |

| Antiproliferative | Decreased viability in cancer cell lines | 100 µg/mL |

Q & A

Q. What is the optimal synthetic route for preparing diethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is typically synthesized via a 1,3-dipolar cycloaddition between 4-ethoxyphenyl azide and diethyl acetylenedicarboxylate. A solvent-free approach at 80–90°C for 3 minutes achieves yields up to 93% . Alternatively, stirring the reactants for 12 hours in ethyl acetate, followed by purification via recrystallization (ether/hexane), yields 75% pure product . Key parameters include stoichiometric equivalence of reactants, controlled temperature, and inert conditions to avoid side reactions.

Q. How is the compound characterized structurally?

NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary tools for confirming molecular structure. For example:

Q. What crystallization methods ensure high-quality crystals for X-ray studies?

Slow evaporation of chloroform (CHCl₃) solutions produces suitable single crystals. Critical factors include:

- Solvent purity : Avoid traces of water to prevent hydrate formation.

- Temperature control : Maintain 20–25°C to enable gradual nucleation .

Crystallographic data (e.g., space group P1, unit cell parameters) are refined using SHELXL, with R-factors < 0.05 indicating high precision .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed?

The electron-deficient nature of the triazole’s 4,5-dicarboxylate groups influences reactivity. For selective reduction:

Q. How are computational methods (e.g., DFT) applied to study this compound?

Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties:

- HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with stability and reactivity .

- Molecular docking evaluates interactions with biological targets (e.g., SARS-CoV-2 proteases) by analyzing binding affinities and steric compatibility .

Q. How should contradictory spectral or crystallographic data be resolved?

Discrepancies in NMR or XRD data may arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters bond angles.

- Dynamic effects : Conformational flexibility in solution vs. solid state.

Validation steps :

Q. What strategies optimize biological activity evaluation?

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ values < 50 µM indicating potency .

- Structure-Activity Relationship (SAR) : Modify the 4-ethoxyphenyl group to enhance hydrophobicity or hydrogen bonding .

- ADMET profiling : Use HPLC to measure logP (target ~2.5) for optimal bioavailability .

Q. How are reaction mechanisms for triazole derivatization elucidated?

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.

- Isotopic labeling : Introduce ¹⁵N or ¹³C to trace substituent incorporation .

- Theoretical modeling : Simulate transition states (e.g., Huisgen cycloaddition) to confirm concerted vs. stepwise pathways .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| Unit cell volume (ų) | 825.65 | |

| R-factor | 0.015 | |

| Dihedral angle (triazole/aryl) | 70.14° |

Q. Table 2: Spectral Peaks for Characterization

| Group | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Ester carbonyl | 158–164 | 387 [M+1]⁺ |

| Triazole C-4/C-5 | 127–140 | – |

| Ethoxy CH₃ | 13–14 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.